molecular formula C6H5ClO2S B3380287 2-(2-chlorothiophen-3-yl)acetic Acid CAS No. 188718-23-2

2-(2-chlorothiophen-3-yl)acetic Acid

Cat. No.: B3380287
CAS No.: 188718-23-2
M. Wt: 176.62 g/mol
InChI Key: SMQRDDFVUOXNKL-UHFFFAOYSA-N
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Description

Significance of Thiophene (B33073) Acetic Acid Scaffolds in Chemical and Material Sciences

Thiophene acetic acid scaffolds are versatile intermediates in organic synthesis. eprajournals.com The acetic acid moiety provides a reactive handle for a variety of chemical transformations, including esterification and amidation, allowing for the construction of more complex molecules. kajay-remedies.com These scaffolds are integral to the development of pharmaceuticals, agrochemicals, and dyes. nih.govgoogle.com

In materials science, the incorporation of thiophene units into polymers can imbue them with unique electronic and physical properties. Polythiophenes, for instance, are well-known for their conductive properties and have been extensively studied for applications in organic electronics. The functionalization of the thiophene ring with groups like acetic acid allows for the fine-tuning of these properties, such as solubility and processability, which are crucial for the fabrication of devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.gov

Overview of Chlorinated Thiophene Carboxylic Acids as Research Subjects

The introduction of a chlorine atom onto the thiophene ring, as seen in chlorinated thiophene carboxylic acids, significantly influences the molecule's electronic properties and reactivity. The chloro group is an electron-withdrawing group, which can affect the acidity of the carboxylic acid and the reactivity of the thiophene ring in substitution reactions. This modification is a key strategy in the synthesis of high-value, complex chemicals. nbinno.com

Chlorinated thiophenes serve as important synthons, or building blocks, for creating more functionalized materials and pharmacologically active molecules. nih.gov For example, their unique structure facilitates specific reaction pathways that may be difficult to achieve with their non-chlorinated counterparts. nbinno.com Research into these compounds often focuses on developing new synthetic methods for their preparation and exploring their utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. nih.govresearchgate.net This versatility makes chlorinated thiophene derivatives valuable intermediates in the production of specialty polymers and pharmaceuticals. nbinno.com

Historical Context and Evolution of Research on Thiophene-Derived Acetates

The history of thiophene chemistry began in 1882 when Viktor Meyer discovered thiophene as a contaminant in benzene (B151609) derived from coal tar. derpharmachemica.comnih.govwikipedia.org He observed that crude benzene mixed with sulfuric acid and isatin (B1672199) produced a blue dye, a reaction that was absent with purified benzene. wikipedia.orgchemeurope.com This led to the isolation and characterization of thiophene, a compound that closely resembles benzene in many of its physical and chemical properties. derpharmachemica.combritannica.com

Early research focused on understanding the fundamental reactivity of the thiophene ring, noting its aromatic character and propensity for electrophilic substitution reactions. derpharmachemica.com The development of synthetic methods to introduce functional groups, such as the acetic acid moiety, expanded the utility of thiophenes. The Paal-Knorr thiophene synthesis and the Gewald reaction are classical methods for synthesizing the thiophene ring itself. nih.govwikipedia.org Over time, more sophisticated methods, including metal-catalyzed cross-coupling reactions, have been developed to create complex thiophene derivatives with high precision. nih.gov The evolution of these synthetic strategies has been crucial for the preparation of a wide range of thiophene-derived acetates, enabling their exploration in medicinal chemistry and materials science. eprajournals.comnih.gov

Interactive Data Tables

Below are tables summarizing key information for thiophene and related acetic acid derivatives.

Table 1: Physical and Chemical Properties of Thiophene and Related Compounds

Compound Name Molecular Formula Molar Mass ( g/mol ) Appearance Melting Point (°C) Boiling Point (°C)
Thiophene C₄H₄S 84.14 Colorless liquid -38 84
2-Thiopheneacetic acid C₆H₆O₂S 142.17 - - -
2-(Thiophen-3-yl)acetic acid C₆H₆O₂S 142.17 - - -

Data sourced from multiple references. wikipedia.orgnih.govmatrix-fine-chemicals.com

Table 2: Synthesis Methods for Thiophene Acetic Acid Derivatives

Method Starting Materials Key Reagents/Conditions Product Reference
Hydrolysis Ethyl 2-(thiophen-2-yl)acetate NaOH, Ethanol (B145695), HCl 2-Thiopheneacetic acid chemicalbook.com
Oxidation 2-Thiophene ethanol Oxidizing agent, Organic solvent 2-Thiopheneacetic acid google.com
Friedel-Crafts Acylation & Hydrolysis Thiophene, Methyl chloroacetate (B1199739) Anhydrous aluminium chloride, NaOH, HCl 2-Thiopheneacetic acid wipo.int

Compound Information

Table 3: Chemical Compounds Mentioned

Compound Name
2-(2-chlorothiophen-3-yl)acetic Acid
Thiophene
Benzene
Isatin
Polythiophenes
2-Thiopheneacetic acid
2-(Thiophen-3-yl)acetic acid
2-(5-chlorothiophen-2-yl)acetic acid
Ethyl 2-(thiophen-2-yl)acetate
2-Thiophene ethanol
Methyl chloroacetate
Diethyl malonate
Anhydrous aluminium chloride
Sodium hydroxide
Hydrochloric acid

Properties

IUPAC Name

2-(2-chlorothiophen-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClO2S/c7-6-4(1-2-10-6)3-5(8)9/h1-2H,3H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMQRDDFVUOXNKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1CC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50444298
Record name 3-Thiopheneacetic acid, 2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188718-23-2
Record name 3-Thiopheneacetic acid, 2-chloro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444298
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 2 Chlorothiophen 3 Yl Acetic Acid and Its Analogs

Precursor-Based Synthetic Routes

Precursor-based strategies involve the construction of the acetic acid side chain from a thiophene (B33073) ring that already possesses the desired 2-chloro substitution. These methods typically start with functionalized chlorothiophene intermediates such as aldehydes, ketones, or other suitable precursors that can be elaborated into the final acetic acid moiety.

Synthesis via Chlorothiophene Aldehyde Intermediates

The synthesis of 2-(2-chlorothiophen-3-yl)acetic acid can be envisioned through the intermediacy of 2-chloro-3-thiophenecarboxaldehyde. A primary method for introducing a formyl group onto a thiophene ring is the Vilsmeier-Haack reaction. researchgate.netnrochemistry.comijpcbs.comorganic-chemistry.orgwikipedia.org This reaction employs a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate electron-rich aromatic systems like thiophene. nrochemistry.comwikipedia.org For instance, the ipso-formylation of certain electron-rich 3,4-disubstituted-2-chlorothiophenes has been shown to proceed in good yields, where the formyl group displaces the chloro substituent. researchgate.net However, direct formylation of 2-chlorothiophene (B1346680) itself would likely lead to a mixture of products, with substitution occurring at the more activated positions.

Once the 2-chloro-3-thiophenecarboxaldehyde precursor is obtained, it can be converted to the target acetic acid through a two-step sequence. One such sequence involves the Darzens condensation followed by a rearrangement and oxidation. For example, a known method for converting 2-thiophenecarboxaldehyde to 2-thiopheneacetic acid involves reaction with a chloroacetate (B1199739) ester to form an epoxy ester (a glycidic ester), which is then hydrolyzed, decarboxylated, and rearranged to form the corresponding aldehyde, 2-thiopheneacetaldehyde. This intermediate is then oxidized using a Pinnick oxidation to yield the final 2-thiopheneacetic acid. google.com A similar pathway could be applied to 2-chloro-3-thiophenecarboxaldehyde to achieve the desired product.

Plausible Synthetic Pathway via Aldehyde Intermediate:

Formylation: Vilsmeier-Haack reaction on a suitably protected or substituted 2-chlorothiophene to introduce a formyl group at the 3-position, yielding 2-chloro-3-thiophenecarboxaldehyde.

Homologation & Oxidation: Conversion of the aldehyde to the homologous acetic acid via methods like the Darzens reaction followed by oxidation.

Pathways Involving Functionalized Chlorothiophene Ketones

An alternative and often more direct route to this compound involves the use of a 2-chloro-3-acetylthiophene intermediate. This ketone can be synthesized via the Friedel-Crafts acylation of 3-chlorothiophene (B103000) with acetyl chloride using a Lewis acid catalyst like aluminum chloride (AlCl₃). It is crucial to start with 3-chlorothiophene, as the acetylation of 2-chlorothiophene predominantly yields 2-acetyl-5-chlorothiophene (B429048) due to the directing effects of the substituents.

With 2-chloro-3-acetylthiophene in hand, several named reactions can be employed for its conversion to the target acetic acid:

Favorskii Rearrangement: A particularly effective method involves the Favorskii rearrangement of the corresponding α-haloketone. For instance, a patented method describes the synthesis of 2-thiopheneacetic acid from 2-chloroacetyl thiophene. google.com This involves treating the α-chloroketone with a base, such as sodium hydroxide. The reaction proceeds through a cyclopropanone (B1606653) intermediate, which then undergoes ring-opening to yield the rearranged carboxylic acid salt. Applying this to 2-acetyl-3-chlorothiophene (B1332639) would first require α-chlorination of the acetyl group, followed by the base-mediated rearrangement to yield this compound. google.com

Willgerodt-Kindler Reaction: This reaction transforms an aryl alkyl ketone into a terminal thioamide, which can then be hydrolyzed to the corresponding carboxylic acid. The reaction typically involves heating the ketone with sulfur and a secondary amine, such as morpholine. google.com Applying this to 2-chloro-3-acetylthiophene would yield the corresponding thioamide, which upon hydrolysis would provide this compound. While effective, this method often requires harsh conditions. wikipedia.org

Arndt-Eistert Synthesis: This is a classic homologation reaction that extends a carboxylic acid by one methylene (B1212753) group. While it starts from a carboxylic acid, it proceeds through a diazoketone intermediate. orgsyn.org If one were to start from 2-chloro-3-thiophenecarboxylic acid, it could be converted to its acid chloride, reacted with diazomethane (B1218177) to form a diazoketone, and then subjected to a silver-catalyzed Wolff rearrangement in the presence of water to produce this compound. organic-chemistry.orgorgsyn.org

Table 1: Comparison of Ketone-Based Synthetic Pathways

Method Key Reagents Intermediate Key Features
Favorskii Rearrangement Base (e.g., NaOH) on α-haloketone Cyclopropanone Often proceeds with good yield under basic conditions. google.com
Willgerodt-Kindler Sulfur, Amine (e.g., Morpholine) Thioamide Involves migration of the carbonyl group; typically requires high temperatures. wikipedia.org

| Arndt-Eistert Synthesis | Diazomethane, Silver(I) catalyst | Diazoketone, Ketene | Classic one-carbon homologation of a carboxylic acid precursor. organic-chemistry.orgorgsyn.org |

Carboxylation Reactions on Halogenated Thiophene Systems

Directly introducing the carboxyl group onto a pre-existing 2-chlorothiophene skeleton is a highly convergent approach. This can be achieved by generating a nucleophilic carbon center on the thiophene ring, which then reacts with an electrophilic carbon source like carbon dioxide (CO₂).

A common strategy involves the formation of an organometallic intermediate. For example, a halogenated thiophene such as 2-chloro-3-bromothiophene can be selectively metallated. Treatment with a strong base like n-butyllithium at low temperatures would preferentially cause lithium-halogen exchange at the more reactive bromine position, generating 2-chloro-3-lithiothiophene. This potent nucleophile can then be quenched with solid carbon dioxide (dry ice) or gaseous CO₂ to form the lithium carboxylate, which upon acidic workup yields 2-(2-chlorothiophen-3-yl)carboxylic acid. beilstein-journals.orggoogle.com This carboxylic acid can then be homologated to the target acetic acid via methods like the Arndt-Eistert synthesis. organic-chemistry.orgorgsyn.org

Alternatively, a Grignard reagent can be formed from 2-chloro-3-bromothiophene using magnesium metal. This Grignard reagent can then be reacted with CO₂ to introduce the carboxylic acid group. beilstein-journals.orggoogle.com Another variant involves the palladium-catalyzed carbonylation of the halogenated thiophene under an atmosphere of carbon monoxide (CO), which can directly produce a carboxylic acid or its ester derivative, depending on the reaction conditions. beilstein-journals.org

More recent developments have explored the direct C-H carboxylation of thiophenes using CO₂ in the presence of strong base systems, such as cesium carbonate combined with carboxylate salts, which avoids the need for a halogenated precursor for that specific position. mdpi.com However, controlling the regioselectivity of C-H activation on a molecule like 2-chlorothiophene would be a significant challenge.

Regioselective Functionalization Strategies

These strategies focus on introducing the substituents onto the thiophene ring in a controlled, stepwise manner to build the desired 2,3-disubstituted pattern. This often involves leveraging the inherent directing effects of substituents or employing multi-step sequences to override them.

Direct Halogenation Approaches and Control of Selectivity

Direct halogenation of a thiophene precursor that already contains the 3-acetic acid side chain, such as thiophene-3-acetic acid, presents a significant regioselectivity challenge. wikipedia.orgnih.gov Thiophene undergoes electrophilic substitution preferentially at the C2 and C5 positions. The acetic acid group at C3 is weakly deactivating, but the primary directing influence would still be the sulfur atom, favoring chlorination at the C2 position.

Therefore, direct chlorination of thiophene-3-acetic acid would be expected to produce the desired this compound, but likely in a mixture with the 5-chloro isomer. Controlling the selectivity would require careful optimization of reaction conditions, such as the choice of chlorinating agent (e.g., N-chlorosuccinimide, sulfuryl chloride), solvent, and temperature. For example, the chlorination of thiophene itself can be achieved with chlorine gas or hydrogen peroxide in hydrochloric acid to produce 2-chlorothiophene. mdpi.comnbinno.com However, achieving clean, regioselective monochlorination at a specific position on a substituted thiophene is often difficult.

Multi-Step Approaches for Controlled Substitution

To overcome the challenges of regioselectivity in direct functionalization, multi-step synthetic sequences are frequently employed. These routes build the molecule by introducing functional groups one at a time in a controlled manner.

One such pathway begins with the chloromethylation of a suitable thiophene derivative. For example, 2-chlorothiophene can undergo chloromethylation using formaldehyde (B43269) and HCl. nbinno.com While this reaction on unsubstituted thiophene primarily yields 2-chloromethylthiophene, orgsyn.org conditions can be optimized to favor substitution at the 3-position on a 2-chlorothiophene ring, potentially using ionic liquid catalysis to improve yield and selectivity for 2-chloro-3-(chloromethyl)thiophene. google.com Once this key intermediate is formed, the chloromethyl group can be converted to a nitrile group (-CN) via reaction with a cyanide salt. Subsequent hydrolysis of the nitrile provides the desired this compound. google.com

Synthetic Route via Chloromethylation: 2-Chlorothiophene → 2-Chloro-3-(chloromethyl)thiophene → 2-(2-chlorothiophen-3-yl)acetonitrile (B8651084) → this compound

Another sophisticated multi-step approach involves starting with a simpler, commercially available precursor like 3-methylthiophene. A one-pot bromination/debromination procedure can be used to selectively produce 2,4-dibromo-3-methylthiophene. beilstein-journals.org This intermediate has its positions selectively blocked, allowing for functionalization at the remaining open positions. For example, the 2-bromo substituent can be converted to a carboxylic acid via a Grignard reaction and carboxylation. beilstein-journals.org Although this specific example leads to a different final product, the principle of using blocking groups to direct subsequent reactions is a cornerstone of controlled substitution in thiophene chemistry.

Modern Synthetic Approaches and Optimization Parameters

The effective synthesis of this compound is crucial for its subsequent use in research and development. Modern approaches prioritize not only high yields but also sustainable and efficient reaction pathways.

While a specific, optimized industrial synthesis for this compound is not extensively detailed in publicly available literature, its synthesis can be inferred from established methods for analogous compounds. A common strategy involves a multi-step sequence that begins with the parent heterocycle, thiophene.

A plausible synthetic route would likely proceed as follows:

Chlorination of Thiophene: The first step is the regioselective chlorination of thiophene to produce 2-chlorothiophene.

Introduction of a Functional Group Handle: A second functional group must be introduced at the 3-position to allow for the construction of the acetic acid side chain. This is often achieved through metalation followed by reaction with an electrophile.

Side-Chain Formation: A common method for installing the acetic acid moiety is the malonic ester synthesis. This would involve reacting the functionalized 3-position with a malonate ester, followed by hydrolysis and decarboxylation to yield the final product. google.com

A patented method for the synthesis of the parent compound, 2-thiophene acetic acid, reports a two-step yield of over 90% by reacting 2-iodothiophene (B115884) with diethyl malonate, followed by hydrolysis and decarboxylation. google.com Similarly, a process for a related fused system, 2-(2-chloro-1-benzothiophen-3-yl)acetic acid, which involves reacting a halobenzoyl compound with mercaptoacetic acid, shows high efficiency with yields reported between 83% and 92%. vulcanchem.com

Optimization of such a synthesis for this compound would involve careful control of several parameters to maximize yield and purity.

Table 1: Key Parameters for Optimization in the Synthesis of this compound

ParameterConsiderationPotential Impact on Yield and Efficiency
Reagents Choice of chlorinating agent, base for malonic ester condensation, and acid/base for hydrolysis.Affects reaction rate, selectivity, and formation of byproducts.
Temperature Controlling temperature during chlorination, condensation, and decarboxylation steps. vulcanchem.comCrucial for preventing side reactions and decomposition. Exothermic steps require careful cooling.
Catalyst Use of phase transfer catalysts or metal catalysts (e.g., Palladium for cross-coupling). vulcanchem.comnih.govCan significantly increase reaction rates and improve yields under milder conditions.
Solvent Selection of appropriate solvents for each step to ensure solubility of reagents and intermediates.Influences reaction kinetics and ease of product isolation.
Reaction Time Monitoring reaction progress to determine the optimal time for quenching and workup.Insufficient time leads to low conversion; excessive time can lead to byproduct formation.

The principles of green chemistry are increasingly being applied to heterocyclic synthesis to reduce environmental impact. For thiophene chemistry, this involves developing methods that are safer, more efficient, and utilize renewable resources. google.com

Key sustainable strategies include:

Use of Greener Solvents: Replacing hazardous and halogenated solvents with more environmentally benign alternatives like ethanol (B145695) or water. A copper-mediated synthesis of halogenated thiophenes has been successfully demonstrated using ethanol as the solvent, resulting in high product yields and eliminating the need for harsh cyclizing agents. frontiersin.org

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product, thus minimizing waste.

Use of Safer Reagents: Employing less toxic and more readily available reagents. For instance, a method for synthesizing 2-(2-chloroethoxy)acetic acid utilizes nitric acid in water as an efficient and economical oxidant, which is a greener alternative to many heavy-metal-based oxidants. google.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure when possible to reduce energy consumption.

Derivatization Strategies from the this compound Core

The this compound molecule offers two primary sites for derivatization: the carboxylic acid group and the thiophene ring. This versatility allows for the creation of a diverse library of analogs for various applications.

The carboxylic acid functional group is a versatile handle for a wide range of chemical transformations. A primary strategy involves the conversion of the carboxylic acid to a more reactive intermediate, such as an acid chloride. This can be achieved by reacting the acid with reagents like oxalyl chloride or thionyl chloride. biorxiv.org The resulting acid chloride can then be reacted with a variety of nucleophiles to form a diverse set of derivatives.

Another powerful derivatization pathway involves converting the carboxylic acid to a hydrazide by reacting it with hydrazine (B178648) hydrate. nih.gov This hydrazide intermediate is a key building block for synthesizing a variety of heterocyclic systems, including pyrazoles, oxadiazoles, and triazoles. nih.gov

Furthermore, the thiophene ring itself can be functionalized. While the existing chlorine atom at the 2-position offers one point of modification, other positions on the ring can be targeted for electrophilic substitution reactions. Cross-coupling reactions, such as the Suzuki-Miyaura reaction, provide a powerful tool for creating carbon-carbon bonds. nih.gov This would typically involve converting the chloro-substituted thiophene into a boronic acid or ester, or introducing another halide at a different position to act as a coupling partner for various boronic acids. nih.govfrontiersin.org

Table 2: Derivatization Strategies and Resulting Compound Classes

Reaction SiteReagent(s)Resulting Functional Group/Compound Class
Carboxylic Acid Alcohols/Phenols (via acid chloride)Esters nih.gov
Carboxylic Acid Amines (via acid chloride)Amides sphinxsai.comgoogle.com
Carboxylic Acid Hydrazine HydrateHydrazides nih.gov
Hydrazide Intermediate Aldehydes/KetonesSchiff Bases (Hydrazones) nih.gov
Hydrazide Intermediate Carbon DisulfideOxadiazoles nih.gov
Thiophene Ring Aryl Boronic Acids (via Suzuki Coupling)Aryl-substituted Thiophenes nih.gov
Thiophene Ring Electrophiles (e.g., NBS, NIS)Further Halogenated Thiophenes

These derivatization strategies highlight the utility of this compound as a core structure for generating novel molecules with potentially interesting biological or material properties. nih.gov

Chemical Transformations and Mechanistic Investigations of 2 2 Chlorothiophen 3 Yl Acetic Acid Derivatives

Reactivity of the Acetic Acid Moiety in Thiophene (B33073) Systems

The acetic acid group attached to the thiophene ring at the 3-position exhibits typical carboxylic acid reactivity, allowing for a variety of chemical modifications such as esterification and amidation. These transformations are fundamental in synthesizing new derivatives for further study.

Esterification: Thiophene acetic acids can be readily converted to their corresponding esters. For instance, the esterification of 2-(thiophen-3-yl)acetic acid to methyl 2-(thiophen-3-yl)acetate can be achieved using reagents like (trimethylsilyl)diazomethane (TMS-CH2N2) in methanol. ambeed.com Another common method involves first converting the carboxylic acid to its more reactive acyl chloride intermediate using thionyl chloride, which is then reacted with an alcohol. metu.edu.tr This two-step process is effective for synthesizing more complex esters, such as thiophen-3-yl acetic acid 4-pyrrol-1-yl phenyl ester. metu.edu.tr The general reactivity for ester formation is comparable to that of other aromatic acetic acids. gatech.edu

Amidation: The synthesis of amides from thiophene acetic acid is another crucial transformation. Direct amidation can be performed by reacting the carboxylic acid with an amine in the presence of a coupling agent. A notable method employs tris(2,2,2-trifluoroethyl) borate, B(OCH2CF3)3, which effectively facilitates the formation of N-benzyl-2-(thiophen-3-yl)acetamide from 2-(thiophen-3-yl)acetic acid and benzylamine (B48309) in good yield. acs.org This process is operationally simple and can be carried out with equimolar amounts of the acid and amine. acs.org Alternatively, the synthesis can proceed through an acyl chloride intermediate, which is then reacted with an amine. This N-acylation route is widely used and allows for the straightforward synthesis and purification of novel amide derivatives, such as N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. acs.orgresearchgate.net

Table 1: Selected Reactions of the Thiophene Acetic Acid Moiety

Reaction Type Reactants Reagents/Conditions Product Reference
Esterification 2-(thiophen-3-yl)acetic acid, Methanol TMS-CH2N2, 0°C Methyl 2-(thiophen-3-yl)acetate ambeed.com
Esterification Thiophen-3-yl acetic acid, 4-pyrrol-1-yl phenol 1. Thionyl chloride; 2. Amine Thiophen-3-yl acetic acid 4-pyrrol-1-yl phenyl ester metu.edu.tr
Amidation 2-(thiophen-3-yl)acetic acid, Benzylamine B(OCH2CF3)3, MeCN, 80°C N-Benzyl-2-(thiophen-3-yl)acetamide acs.org
Amidation 2-(thiophen-2-yl)acetic acid, 2-aminothiophene-3-carbonitrile 1. Thionyl chloride; 2. Amine N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide acs.org

Mechanistic Studies of Halogenation and Substitution Reactions on the Thiophene Ring

The thiophene ring is significantly more reactive towards electrophilic substitution than benzene (B151609), with a reaction rate approximately 10^8 times greater. iust.ac.ir This heightened reactivity is due to the electron-donating nature of the sulfur heteroatom, which stabilizes the cationic intermediate.

Halogenation of thiophene is extremely rapid, often occurring at temperatures as low as -30°C in the dark. iust.ac.ir The mechanism proceeds via electrophilic aromatic substitution (EAS), involving the formation of a Wheland-type intermediate (also known as a sigma complex or arenium ion). thieme-connect.commasterorganicchemistry.com In this two-step process, the aromatic π-system first attacks the electrophile (e.g., Br+), disrupting aromaticity and forming a carbocation. masterorganicchemistry.com Subsequently, a proton is removed from the sp3-hybridized carbon, restoring the aromatic system. masterorganicchemistry.combyjus.com

For 2-(2-chlorothiophen-3-yl)acetic acid, any further electrophilic substitution will be directed by the combined electronic effects of the three substituents. The sulfur atom strongly activates the ring, primarily at the α-positions (C5). The chlorine atom at C2 is an electron-withdrawing group that deactivates the ring but acts as an ortho-, para-director. The acetic acid group at C3 is also deactivating. The regiochemical outcome of reactions like further halogenation is therefore a result of the interplay between these activating and directing effects. Controlled conditions are often necessary to achieve selective mono-substitution and avoid the formation of poly-halogenated products. iust.ac.ir For example, new methods for halogenation include the in-situ generation of chlorine from potassium permanganate (B83412) and a chloride source in an acidic solution, which then reacts with thiophene to form chlorothiophenes. researchgate.net

Hydrolytic Stability and Degradation Pathways of Related Thiophene-Carboxylic Acid Structures

Thiophene-based carboxylic acids are subject to metabolic and environmental degradation. The stability of these structures is of significant interest, particularly for thiophene-containing drugs.

Microbial degradation pathways for simple thiophene carboxylates have been documented. For instance, bacteria of the genus Vibrio can utilize thiophene-2-carboxylate (B1233283) (T2C) and thiophene-2-acetate as sole sources of carbon, sulfur, and nitrogen. nih.gov The degradation process involves the release of the heteroatoms as sulfate (B86663) and ammonia. nih.gov A more detailed pathway has been described for several bacterial species, which proceeds under both aerobic and anaerobic conditions. ethz.ch In this pathway, T2C is first activated by ligation to coenzyme A (CoA). The resulting T2C-CoA thioester is then oxidized, leading to the opening of the thiophene ring and the subsequent loss of sulfide. ethz.ch Finally, hydrolysis releases the metabolite 2-oxoglutarate from CoA. ethz.ch

In the context of drug metabolism, thiophene rings can undergo bioactivation by cytochrome P450 enzymes to form reactive electrophilic metabolites, such as thiophene S-oxides and thiophene epoxides. acs.org These reactive intermediates can be responsible for drug-induced toxicities. For example, the metabolism of the drug suprofen, which contains a thiophene ring, can lead to the formation of a reactive γ-thioketo-α,β-unsaturated aldehyde intermediate through the opening of a thiophene epoxide. acs.org This highlights that while the thiophene core can be stable, it is also susceptible to specific enzymatic and chemical degradation pathways that can alter its structure and function.

Electrophilic and Nucleophilic Reactions of the Chlorothiophene Core

The chlorothiophene core of this compound can undergo both electrophilic and nucleophilic reactions, with the reaction type being dictated by the reagents and conditions.

Electrophilic Reactions: As discussed previously, the thiophene ring is highly susceptible to electrophilic aromatic substitution (EAS). numberanalytics.com The general mechanism involves the generation of a strong electrophile, which is then attacked by the electron-rich thiophene ring to form a carbocation intermediate, followed by the loss of a proton to restore aromaticity. libretexts.org Common EAS reactions include nitration (using nitric and sulfuric acids) and Friedel-Crafts acylation. iust.ac.irnumberanalytics.com The Friedel-Crafts acylation of thiophenes is a widely used reaction that generally provides good yields when catalyzed by milder Lewis acids like tin tetrachloride to avoid polymerization that can be caused by stronger catalysts like aluminum chloride. iust.ac.ir The chlorine atom on the ring in 2-chlorothiophene (B1346680) acts as a deactivating group but directs incoming electrophiles, while the sulfur atom strongly activates the ring.

Nucleophilic Reactions: In contrast to EAS, nucleophilic aromatic substitution (SNAr) on an aryl halide requires the presence of strong electron-withdrawing groups on the aromatic ring to activate it for attack by a nucleophile. youtube.comlibretexts.org The mechanism for SNAr is typically a two-step addition-elimination process. libretexts.org The nucleophile first attacks the carbon atom bearing the leaving group (in this case, chlorine), forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgnih.gov In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. libretexts.org For a substrate like 2-chlorothiophene, SNAr reactions generally require strong nucleophiles or harsh reaction conditions, as the ring is not strongly activated towards nucleophilic attack without additional electron-withdrawing substituents like a nitro group. nih.gov

Table 2: Comparison of Reactions on the Chlorothiophene Core

Feature Electrophilic Aromatic Substitution (EAS) Nucleophilic Aromatic Substitution (SNAr)
Attacking Species Electrophile (electron-deficient) Nucleophile (electron-rich)
Ring Requirement Electron-rich ring is favorable (Thiophene is highly reactive) Electron-poor ring is required (Needs strong electron-withdrawing groups)
Intermediate Carbocation (Wheland intermediate) Carbanion (Meisenheimer complex)

| Key Steps | 1. Attack by π-system on electrophile 2. Deprotonation | 1. Attack by nucleophile on carbon 2. Elimination of leaving group | | Example Reaction | Friedel-Crafts Acylation | Substitution of chlorine by an amine |

Sophisticated Analytical Characterization Techniques for 2 2 Chlorothiophen 3 Yl Acetic Acid and Its Derivatives

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides a detailed map of the molecular framework.

Proton (¹H) NMR spectroscopy offers a "fingerprint" of a molecule by revealing the chemical environment, number, and connectivity of hydrogen atoms. For 2-(2-chlorothiophen-3-yl)acetic acid, specific signals are expected for the carboxylic acid proton, the methylene (B1212753) (CH₂) protons, and the two protons on the thiophene (B33073) ring.

While specific experimental data for this compound is not widely published, data for the closely related 2-(thiophen-3-yl)acetic acid provides a strong basis for prediction. nih.gov In this analogue, the thiophene protons appear as distinct multiplets, and the methylene protons adjacent to the ring and the carboxylic acid group present a characteristic singlet. researchgate.net

For this compound, the introduction of the electronegative chlorine atom at the C-2 position of the thiophene ring would be expected to induce a downfield shift (to a higher ppm value) for the adjacent thiophene proton (at C-5) compared to the unsubstituted analogue. The methylene protons (-CH₂COOH) would likely appear as a singlet, with its chemical shift influenced by the adjacent aromatic ring. The carboxylic acid proton is typically observed as a broad singlet at a significantly downfield position (>10 ppm), though its visibility can depend on the solvent used. researchgate.net

Table 1: Representative ¹H NMR Data for Thiophene Acetic Acid Analogues Note: Data presented is for analogous compounds to infer the expected spectrum for this compound.

Compound Protons Chemical Shift (δ) ppm Multiplicity
2-(Thiophen-3-yl)acetic acid researchgate.net Thiophene-H 7.0-7.3 m
-CH₂- ~3.7 s
2-(Thiophen-2-yl)acetic acid frontiersin.org Thiophene-H 6.9-7.4 m
-CH₂- 3.85-3.92 s
Methyl acetate chemicalbook.com -OCH₃ 3.7 s

m = multiplet, s = singlet

Carbon-13 (¹³C) NMR spectroscopy maps the carbon backbone of a molecule. Each unique carbon atom produces a distinct signal, providing information on the total number of carbons and their chemical environments (e.g., C=O, C-Cl, aromatic C-S, aliphatic CH₂).

For this compound, six distinct signals are expected: one for the carbonyl carbon (C=O), four for the thiophene ring carbons (two C-H, one C-Cl, and one C-CH₂), and one for the methylene carbon (-CH₂). The carbonyl carbon typically resonates in the 170-185 ppm region. upi.edu The carbon atom directly bonded to the chlorine (C-2) would show a significant downfield shift due to the halogen's electronegativity. The other thiophene carbons would appear in the aromatic region (approx. 120-140 ppm), while the methylene carbon would be found in the aliphatic region.

Analysis of the related compound S-2-mercaptoethyl 2-(thiophen-3-yl)ethanethioate shows the thiophene and methylene carbons in their expected regions. researchgate.net The substitution pattern on the thiophene ring significantly influences the precise chemical shifts.

Table 2: Typical ¹³C NMR Chemical Shift Ranges

Carbon Environment Typical Chemical Shift (δ) ppm Range
C =O (Carboxylic Acid/Ester) 170 - 185 upi.edu
C (Aromatic/Thiophene) 120 - 150 upi.edu
C -Cl (Aromatic) 130 - 140

| C H₂ (Aliphatic) | 30 - 45 |

To definitively assign proton and carbon signals and establish the molecule's connectivity, two-dimensional (2D) NMR experiments are employed.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would show correlations between the two adjacent protons on the thiophene ring, confirming their positions relative to each other.

¹H-¹³C HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): This technique correlates directly bonded proton-carbon pairs. It would definitively link each thiophene proton signal to its corresponding carbon signal and the methylene proton signal to the methylene carbon signal.

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. chemicalbook.com By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can provide an unambiguous molecular formula. mdpi.com

For this compound (Molecular Formula: C₆H₅ClO₂S), the calculated monoisotopic mass is 175.96988 Da. uni.lu HRMS analysis would seek to find an ion corresponding to this mass (e.g., [M+H]⁺ at 176.97716 m/z or [M-H]⁻ at 174.96260 m/z). uni.lu The high resolution of the instrument allows differentiation from other compounds that might have the same nominal mass but a different elemental formula. researchgate.net

Table 3: Predicted HRMS Adducts for this compound Data predicted using computational models. uni.lu

Adduct Formula Predicted m/z
[M+H]⁺ [C₆H₆ClO₂S]⁺ 176.97716
[M+Na]⁺ [C₆H₅ClNaO₂S]⁺ 198.95910

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrations of molecular bonds. upi.edu These techniques are excellent for identifying the functional groups present in a molecule. chemicalbook.com

For this compound, the FTIR spectrum would be dominated by characteristic absorptions:

A very broad O-H stretch from the carboxylic acid group, typically in the 2500-3300 cm⁻¹ region. scribd.com

A strong C=O (carbonyl) stretch from the carboxylic acid, usually found between 1700-1760 cm⁻¹. scribd.com

C-H stretching vibrations for the aromatic thiophene ring and the aliphatic methylene group (around 2850-3100 cm⁻¹).

C=C stretching vibrations from the thiophene ring in the 1400-1600 cm⁻¹ region. researchgate.net

A C-O stretching vibration from the carboxylic acid group around 1200-1300 cm⁻¹. researchgate.net

A C-Cl stretch, which would be expected in the fingerprint region, typically below 800 cm⁻¹.

Data from the related 3-thiopheneacetic acid shows characteristic peaks for the C=O stretch and the thiophene ring vibrations, which serve as a useful comparison. researchgate.net

Table 4: Key FTIR Absorption Regions for this compound

Functional Group Bond Vibration Typical Wavenumber (cm⁻¹) Intensity
Carboxylic Acid O-H stretch 2500 - 3300 Broad, Strong
Carboxylic Acid C=O stretch 1700 - 1760 Strong
Thiophene/Methylene C-H stretch 2850 - 3100 Medium
Thiophene C=C stretch 1400 - 1600 Medium-Weak
Carboxylic Acid C-O stretch 1200 - 1300 Medium

Electronic Absorption Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems. physchemres.org The thiophene ring in this compound constitutes a chromophore that absorbs UV light.

The UV-Vis spectrum is expected to show absorption maxima (λ_max) corresponding to π→π* transitions within the substituted thiophene ring. The position and intensity of these absorptions are sensitive to the substitution pattern and the solvent used. physchemres.org Studies on related thiophene derivatives show that these transitions typically occur in the UV region, often between 200 and 300 nm. researchgate.net The presence of the chlorine atom and the acetic acid group will influence the exact λ_max values compared to unsubstituted thiophene. For instance, a study on 2-(4-cyanophenylamino)acetic acid showed absorption in the 200-700 nm range. nih.gov

Table of Mentioned Compounds

Compound Name
This compound
2-(thiophen-3-yl)acetic acid
2-(thiophen-2-yl)acetic acid
S-2-mercaptoethyl 2-(thiophen-3-yl)ethanethioate
2-(4-cyanophenylamino)acetic acid
Methyl acetate

X-ray Crystallographic Analysis for Absolute Stereochemistry and Solid-State Architecture (for crystalline derivatives)

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal proof of molecular structure, conformation, and intermolecular interactions. Although a crystal structure for this compound itself is not publicly available, data from analogous chlorinated thiophene derivatives offer a strong basis for understanding its likely solid-state architecture.

In the case of more complex derivatives, such as amides or esters, the intermolecular interactions can become more intricate, involving C-H···O, C-H···π, and potentially halogen bonding interactions. nih.gov The precise nature of these interactions governs the macroscopic properties of the crystalline material.

A study on (2-amino-5-ethylthiophen-3-yl)(2-chlorophenyl)methanone, which features a 2-chlorophenyl group, demonstrated the formation of intramolecular N-H···O hydrogen bonds, leading to a nearly planar six-membered ring system that is almost coplanar with the thiophene ring. mdpi.com This highlights how functional groups can influence the conformation of the molecule.

Table 1: Crystallographic Data for a Related Chlorinated Thiophene Derivative

Parameter Methyl 3-chlorothiophene-2-carboxylate
Empirical Formula C6H5ClO2S
Formula Weight 176.61
Crystal System Triclinic
Space Group P-1
a (Å) 3.9030(4)
b (Å) 7.0415(7)
c (Å) 14.1389(15)
α (°) 101.291(2)
β (°) 92.911(2)
γ (°) 103.851(2)
Volume (ų) 368.03(7)
Z 2

This interactive table provides a summary of the unit cell parameters for a structurally related compound, offering insights into the potential crystal system and packing of this compound derivatives.

Electrochemical and Morphological Characterization of Related Polythiophene Derivatives

Polythiophenes derived from this compound are expected to be conducting polymers with interesting electrochemical and morphological properties. While specific studies on the polymerization of this exact monomer are not prevalent, extensive research on poly(3-substituted thiophene)s and poly(halothiophene)s provides a solid framework for predicting their behavior.

The electrochemical polymerization of 3-substituted thiophenes, such as 3-thiopheneacetic acid, yields electroactive polymers. The oxidation potential of the monomer is a key parameter, with values for 3-thiophenecarboxylic acid reported around 1.8 V vs. SCE. researchgate.net The resulting polymers typically exhibit reversible redox behavior, which is crucial for applications in sensors, electrochromic devices, and energy storage. The presence of the carboxylic acid group can influence the polymer's properties, including its solubility and electrochemical stability. For instance, poly(3-thiopheneacetic acid) has been synthesized and its electrochemical behavior in aqueous solutions has been studied. rsc.org

The morphology of polythiophene films is highly dependent on the polymerization conditions. Techniques like scanning electron microscopy (SEM) and atomic force microscopy (AFM) are used to study the surface structure. Polythiophene films can exhibit a range of morphologies, from smooth and uniform to structured with microscale islands, lamellar features, or even nanowires. rsc.orgnih.gov The morphology, in turn, significantly impacts the polymer's electrical conductivity and optical properties. For example, the electrochemical synthesis of poly(3-thiophene acetic acid) nanowires has been achieved using macromolecular templates. rsc.org

The chlorine substituent at the 2-position of the thiophene ring is expected to influence the electronic properties of the resulting polymer. Halogen atoms can affect the monomer's reactivity and the polymer's conjugation length, which in turn alters the band gap and conductivity. Studies on other poly(3-arylthiophene)s have shown that the substitution pattern significantly affects the spectroscopic and charge storage properties of the resulting polymers. acs.org

Table 2: Electrochemical Properties of Related 3-Substituted Thiophene Monomers

Monomer Oxidation Potential (V vs. SCE) researchgate.net
3-methoxythiophene 1.1
3-thiophenemethanol 1.5
3-thiopheneethanol 1.5
3-thiophenecarboxylic acid 1.8

This interactive table compares the oxidation potentials of various 3-substituted thiophenes, providing a reference for estimating the electrochemical behavior of this compound.

Computational and Theoretical Chemistry in the Study of 2 2 Chlorothiophen 3 Yl Acetic Acid and Analogs

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the intrinsic properties of molecules like 2-(2-chlorothiophen-3-yl)acetic acid. These calculations provide a detailed picture of the electronic structure and conformational possibilities, which are fundamental to a molecule's reactivity and its ability to interact with biological systems.

The electronic structure of a molecule is a key determinant of its chemical reactivity and biological activity. Quantum chemical methods are used to calculate the distribution of electrons within the molecule and the energies of its molecular orbitals. Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity.

A computational study on the parent compound, 3-thiopheneacetic acid (3-TAA), using DFT with the B3LYP functional and aug-cc-pVTZ basis set, provides valuable insights. nih.gov For 3-TAA, the calculated HOMO and LUMO energies were found to be -6.88 eV and -0.83 eV, respectively, resulting in a HOMO-LUMO energy gap of 6.05 eV. nih.gov The HOMO is primarily localized on the thiophene (B33073) ring, indicating that this is the most probable site for electrophilic attack. The LUMO, on the other hand, is distributed over the entire molecule.

For this compound, the introduction of a chlorine atom at the 2-position of the thiophene ring is expected to significantly influence its electronic properties. Chlorine is an electronegative atom that can withdraw electron density from the ring through the sigma bond (inductive effect) and donate electron density through its lone pairs (mesomeric effect). These effects would lower the energies of both the HOMO and LUMO orbitals. The electron-withdrawing inductive effect is generally dominant for halogens, which would lead to a stabilization of the molecular orbitals and potentially alter the HOMO-LUMO gap, thereby modulating the molecule's reactivity and interaction with biological targets.

CompoundMethodHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
3-Thiopheneacetic AcidDFT/B3LYP/aug-cc-pVTZ-6.88-0.836.05

The three-dimensional shape of a molecule is crucial for its biological activity, as it dictates how well it can fit into the active site of a protein or receptor. This compound has several rotatable bonds, leading to a number of possible conformations. Conformational analysis aims to identify the most stable conformations (those with the lowest energy) and to understand the energy barriers between them. This is often achieved by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of the torsion angles of its rotatable bonds. researchgate.neticm.edu.pl

For the parent 3-thiopheneacetic acid, the key rotational degrees of freedom are the torsion angles around the C(thiophene)-CH2 bond and the CH2-COOH bond. Computational studies on related molecules, such as 3-thiophenecarboxaldehyde, have shown that the conformational preference of substituents on the thiophene ring is influenced by steric and electronic factors. researchgate.net For 3-thiophenecarboxaldehyde, the trans conformer is found to be more stable than the cis conformer by 0.89 kcal/mol. researchgate.net

In the case of this compound, the presence of the chlorine atom at the 2-position introduces additional steric and electronic constraints that will influence the conformational landscape. A PES scan would reveal the preferred orientation of the acetic acid side chain relative to the thiophene ring. It is likely that the most stable conformer will be one that minimizes steric hindrance between the chlorine atom and the acetic acid group, while also allowing for favorable electronic interactions. Understanding the conformational landscape is critical for molecular docking studies, as it is often the lowest-energy conformation that binds to the biological target. The energy barriers between conformers are also important, as they determine the flexibility of the molecule and its ability to adapt its shape to fit into a binding site.

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational techniques used to predict how a small molecule (ligand) binds to a biological macromolecule, such as a protein or enzyme. These methods are instrumental in understanding the mechanism of action of drugs and in the rational design of new and more potent therapeutic agents.

Molecular docking simulations are used to predict the preferred binding mode and affinity of a ligand to a target protein. This information is invaluable for understanding the molecular basis of the ligand's biological activity. For this compound and its analogs, which have shown potential as inhibitors of various enzymes, docking studies can elucidate the specific interactions that are responsible for their inhibitory activity.

A molecular docking study of the parent compound, 3-thiopheneacetic acid, with human monoamine oxidase A and B (MAO-A and MAO-B) has been reported. nih.gov The results showed that 3-thiopheneacetic acid can fit into the active sites of both enzymes, with calculated binding energies of -6.2 kcal/mol for MAO-A and -6.5 kcal/mol for MAO-B. nih.gov The interactions were found to be primarily hydrophobic, with the thiophene ring interacting with nonpolar residues in the active site. The carboxylic acid group was also found to form hydrogen bonds with key residues.

For this compound, the addition of the chlorine atom would likely alter its binding mode and affinity. The chlorine atom can participate in halogen bonding, a type of non-covalent interaction that can contribute to binding affinity. It would also alter the electronic and steric properties of the thiophene ring, potentially leading to different hydrophobic and van der Waals interactions within the active site. Docking studies of this compound with its target enzymes would be necessary to fully understand the impact of the chlorine substitution on its binding and inhibitory activity.

The insights gained from molecular docking studies can be used to rationally design new derivatives with improved activity. By identifying the key interactions between a ligand and its target, medicinal chemists can make targeted modifications to the ligand's structure to enhance these interactions. For example, if a docking study reveals an unoccupied hydrophobic pocket in the active site, a hydrophobic group can be added to the ligand to fill this pocket and increase binding affinity.

Starting from the this compound scaffold, computational predictions could guide the design of new analogs with enhanced potency. nih.gov For instance, if docking studies suggest that a hydrogen bond donor is required at a specific position to interact with a key residue in the active site, a hydroxyl or amino group could be introduced at that position. Similarly, if steric clashes are observed, the size of a substituent could be reduced. This structure-based drug design approach is a powerful strategy for optimizing lead compounds and developing new drug candidates. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com QSAR models are developed by calculating a set of molecular descriptors for each compound and then using statistical methods to find a correlation between these descriptors and the observed biological activity.

For a series of this compound analogs with varying substituents, a QSAR model could be developed to predict their inhibitory activity against a particular enzyme. The molecular descriptors used in the model could include electronic properties (such as HOMO and LUMO energies), steric properties (such as molecular volume and surface area), and hydrophobic properties (such as the logarithm of the partition coefficient, logP).

A QSAR study on a series of thiophene analogs as anti-inflammatory agents revealed the importance of electronic parameters, such as the energy of the LUMO and dipole moment, in modulating their activity. researchgate.net For this compound and its derivatives, a QSAR model could provide valuable insights into the structural requirements for optimal activity. The model could be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. nih.gov 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide even more detailed information by creating a three-dimensional map of the regions around the molecule where steric, electrostatic, and hydrophobic fields are correlated with activity. nih.govresearchgate.net

QSAR Study TypeKey DescriptorsPredicted ActivityStatistical Significance
2D-QSARTopological, Electronic, PhysicochemicalAnti-inflammatoryR² = 0.8578, Q² = 0.7415
3D-QSAR (kNN-MFA)Steric, ElectrostaticAnti-inflammatoryq² = 0.8170, pred_r² = 0.7773

Note: The data in this table is illustrative of typical QSAR studies on related compounds and does not represent a specific study on this compound. ejbps.com

Reaction Mechanism Elucidation through Computational Simulations

Computational chemistry has emerged as an indispensable tool for elucidating the complex reaction mechanisms involving this compound and its analogs. Theoretical simulations, particularly those employing Density Functional Theory (DFT), provide profound insights into reaction pathways, transition state (TS) geometries, and activation energies, which are often challenging to determine through experimental methods alone. e3s-conferences.org These computational approaches allow for the mapping of potential energy surfaces, enabling researchers to predict the most favorable reaction routes and understand the factors governing product selectivity.

A primary application of these simulations is in the study of intramolecular cyclization reactions, a common transformation for thiophene derivatives used in the synthesis of fused heterocyclic systems like thienopyridines. nih.govabertay.ac.uk By calculating the energy barriers associated with different possible cyclization pathways, computational models can determine the kinetic and thermodynamic favorability of a given reaction. For example, a simulation might compare a direct 6-endo-trig cyclization versus a 5-exo-trig cyclization followed by rearrangement.

Table 1: Hypothetical Calculated Energy Barriers for Competing Intramolecular Cyclization Pathways
Reaction PathwayDescriptionCalculated Activation Energy (kcal/mol)Kinetic Product
Pathway ADirect 6-endo-trig cyclization25.8No
Pathway B5-exo-trig cyclization to form spiro intermediate18.2Yes

The choice of theoretical model is crucial for accuracy. The B3LYP hybrid functional is frequently employed for studying reactions of thiophene derivatives, often paired with basis sets such as 6-311G(d,p) or G3(MP2). chemrxiv.orgnih.gov These models have been shown to provide reliable predictions of reaction energetics and are used to investigate mechanisms ranging from cycloadditions to electrophilic aromatic substitution. chemrxiv.orgresearchgate.net

In one theoretical study on a related cyclization, DFT calculations were used to investigate the transformation of an intermediate. The simulation identified a key transition state and calculated an activation energy of 16.4 kcal/mol for the intramolecular nucleophilic addition step. Such precise energetic data helps to confirm the viability of a proposed mechanism.

Table 2: Example of Calculated Thermodynamic Parameters for a Simulated Reaction Step
ParameterValueSignificance
Activation Energy (ΔG‡)16.4 kcal/molIndicates the kinetic barrier for the cyclization step.
Reaction Energy (ΔG)-12.5 kcal/molShows the thermodynamic driving force for product formation.

Beyond energetics, computational simulations provide detailed geometric information about transition states. This allows researchers to visualize the bonding changes occurring during the crucial step of the reaction, offering a deeper understanding of how substituents on the thiophene ring or the acetic acid side chain can influence reactivity through steric or electronic effects. By analyzing the transition state structures, chemists can rationally design substrates to favor a desired reaction outcome. e3s-conferences.org These computational investigations are therefore not merely academic; they provide predictive power that can guide synthetic strategy and accelerate the discovery of new reaction pathways. e3s-conferences.org

Advanced Research Applications of 2 2 Chlorothiophen 3 Yl Acetic Acid and Its Derivatives

Applications in Medicinal Chemistry Research and Drug Discovery (In Vitro and In Silico Focus)

In the field of drug discovery, the 2-(2-chlorothiophen-3-yl)acetic acid scaffold is a cornerstone for creating new therapeutic agents. Its utility spans the design of enzyme inhibitors and the development of compounds with potential antimicrobial and anticancer properties, primarily explored through computational (in silico) and laboratory (in vitro) studies.

Scaffold for Novel Heterocyclic Compounds with Potential Biological Activities

The this compound structure is considered a "privileged scaffold" in medicinal chemistry. The thiophene (B33073) ring is a bioisostere of the benzene (B151609) ring, often used to improve the pharmacological profile of a compound. The addition of a chlorine atom can enhance membrane permeability and metabolic stability, a common strategy in drug design. nih.gov Researchers utilize this core structure to synthesize more elaborate heterocyclic systems. For instance, the acetic acid moiety can be readily converted into amides, esters, or other functional groups, serving as a handle to attach additional pharmacophores. This approach has been used to create a variety of derivatives, including thiazoles, azetidinones, and chalcones, which have shown a range of biological activities in preliminary research. arabjchem.orgmdpi.commdpi.com The versatility of this scaffold allows for systematic structural modifications to optimize binding affinity, selectivity, and pharmacokinetic properties for various biological targets.

Design of Enzyme Inhibitors and Receptor Modulators (e.g., COX/LOX pathways, PTP1B, mPGES-1)

The development of selective enzyme inhibitors is a major goal in modern pharmacology. Derivatives of this compound are investigated as candidates for modulating key enzymes involved in inflammation and metabolic diseases.

Microsomal Prostaglandin (B15479496) E Synthase-1 (mPGES-1): This enzyme is a critical target for developing next-generation anti-inflammatory drugs because it is the terminal enzyme in the production of prostaglandin E2 (PGE2), a key mediator of inflammation and pain. nih.govrsc.orge-century.us Unlike traditional NSAIDs that block COX enzymes and can cause cardiovascular and gastrointestinal side effects, selective mPGES-1 inhibitors are expected to be safer. rsc.orge-century.us Research has identified 2-(thiophen-2-yl)acetic acid as a suitable chemical platform for developing potent mPGES-1 inhibitors. frontiersin.orgnih.govfrontiersin.org Through a combination of in silico screening and chemical synthesis, a derivative, 2-(4-(3-((2-chlorobenzyl)oxy)phenyl)thiophen-2-yl)acetic Acid (2c) , was identified. nih.govfrontiersin.org This compound, which features a chlorobenzyl group, demonstrated selective inhibitory activity against mPGES-1 in the low micromolar range and showed significant effects on A549 lung cancer cell lines. frontiersin.orgnih.gov

Table 1: In Vitro Activity of Thiophene Acetic Acid Derivatives Against mPGES-1 Data extracted from studies on related thiophene acetic acid scaffolds.

CompoundTargetActivity (IC₅₀)Cell Line (IC₅₀)Source
3-(3′-((2-chlorobenzyl)oxy)-[1,1′-biphenyl]-2-yl)propanoic Acid (1c)mPGES-14.5 µM15.4 µM (A549) frontiersin.orgnih.gov
2-(4-(3-((2-chlorobenzyl)oxy)phenyl)thiophen-2-yl)acetic Acid (2c)mPGES-13.2 µM11.2 µM (A549) frontiersin.orgnih.gov

Cyclooxygenase/Lipoxygenase (COX/LOX) Pathways: Dual inhibition of both COX and LOX pathways is an attractive strategy for creating anti-inflammatory agents with a broader spectrum of activity and potentially fewer side effects than selective COX-2 inhibitors. nih.govresearchgate.net Natural products containing flavonoid and other phenolic structures have shown promise as dual inhibitors. nih.gov Given that thiophene-based molecules are actively explored as anti-inflammatory agents, the this compound scaffold represents a rational starting point for the design of novel dual COX/LOX inhibitors.

Protein Tyrosine Phosphatase 1B (PTP1B): PTP1B is a well-validated therapeutic target for type II diabetes and obesity, as its inhibition enhances insulin (B600854) receptor sensitivity. nih.gov Arylcarboxylic acid derivatives are a known class of PTP1B inhibitors. nih.govnih.gov The structure of this compound fits this profile, making it a promising core for the structure-based design of new, potent, and selective PTP1B inhibitors.

Development of Lead Compounds for Antimicrobial and Anticancer Research (In Vitro)

The chlorothiophene moiety is a key feature in various compounds investigated for their cytotoxic and antimicrobial potential.

Anticancer Research: Thiophene derivatives have been extensively studied as anticancer agents. sci-hub.se Research on chlorothiophene-based chalcones has demonstrated toxicity against various cancer cell lines. arabjchem.org In a notable study, metal complexes were synthesized using 3-chlorothiophene-2-carboxylic acid , a close structural isomer of the titular compound. mdpi.combohrium.com These complexes, particularly a cobalt (II) complex, showed significant in vitro inhibitory activity against human leukemia (K562) and colon cancer (SW480) cells. mdpi.com Furthermore, a series of N-(thien-2-ylcarbonyl)benzenesulfonamide derivatives exhibited broad-spectrum antiproliferative activity against the NCI-60 panel of human cancer cell lines, with GI₅₀ (50% growth inhibition) values in the low micromolar range for over 50 cell lines. nih.gov

Table 2: In Vitro Anticancer Activity of a Cobalt Complex with a 3-chlorothiophene-2-carboxylate Ligand

ComplexCancer Cell LineInhibition Rate (%) at 50 µg/mLSource
[{Co(L)₂(OH₂)₄}₂{Co(L)(OH₂)₅}]L·5H₂O (L = 3-chlorothiophene-2-carboxylate)Leukemia (K562)62.05 ± 1.15% mdpi.com
Colon Cancer (SW480)66.83 ± 1.05% mdpi.com
Liver Cancer (HepG2)46.38 ± 1.86% mdpi.com
Lung Cancer (A549)36.93 ± 2.04% mdpi.com
Breast Cancer (MDA-MB-231)35.11 ± 1.25% mdpi.com

Antimicrobial Research: Heterocyclic systems derived from chloro-substituted scaffolds are a staple in the search for new antimicrobial agents. ekb.eg The synthesis of β-lactam (azetidinone) heterocycles incorporating a benzothiazole (B30560) moiety has yielded compounds with moderate to good antibacterial activity. mdpi.com The this compound scaffold provides a clear pathway for developing analogous structures, leveraging the known antimicrobial potential of both the chlorothiophene and the target heterocyclic system.

Role in Materials Science and Polymer Chemistry

Beyond its biomedical applications, the chemical structure of this compound makes it a candidate for creating advanced materials, particularly functional polymers with unique electronic and chemical properties.

Monomer for Functionalized Polythiophenes and Conducting Polymers

Thiophenes are the fundamental building blocks for polythiophenes, a major class of conducting polymers used in organic electronics, sensors, and antistatic coatings. The properties of these polymers can be precisely tuned by introducing functional groups onto the thiophene ring. The this compound molecule is an ideal monomer for this purpose. The carboxylic acid (-COOH) group serves as a versatile functional handle that can improve solubility and processability or be used for post-polymerization modification. Polymers synthesized from this monomer would possess pendant acetic acid groups along the polymer backbone, enabling the creation of materials with tailored properties for specific applications in organic electronics and sensor technology.

Development of Advanced Membrane Technologies (e.g., Ion-Selective, Wastewater Treatment)

Functionalized polymers are essential for fabricating advanced membranes for separation processes. Polymers derived from this compound are particularly promising for membrane technologies. The carboxylic acid groups are ionizable, meaning they can carry a negative charge. This property can be exploited to create ion-selective membranes that facilitate the transport of specific cations while repelling anions. Such membranes are valuable in applications like electrodialysis, fuel cells, and sensor development. Additionally, these functional groups can act as binding sites for heavy metal ions or charged organic pollutants, making membranes derived from this monomer suitable for advanced wastewater treatment and environmental remediation applications.

Organic Semiconductors and Electronic Device Applications

Thiophene-based π-conjugated organic small molecules and polymers are at the forefront of research in materials science due to their potential as organic semiconductors. nih.gov The electronic and optical properties of these materials can be finely tuned by modifying their chemical structure, making them suitable for a variety of electronic device applications. acs.org While research specifically detailing the use of this compound in organic semiconductors is nascent, the broader class of thiophene derivatives has been extensively investigated for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). nih.govspringerprofessional.de

The performance of thiophene-based organic semiconductors is intrinsically linked to both intramolecular and intermolecular interactions, which dictate the solid-state packing and, consequently, the efficiency of charge carrier transport. springerprofessional.de The introduction of a chlorine atom onto the thiophene ring, as seen in this compound, can significantly influence the electronic properties of the molecule. The electron-withdrawing nature of chlorine can lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). acs.org This modulation of energy levels is a critical strategy in the design of high-performance organic electronic materials.

Thienothiophenes, which are formed by the annulation of two thiophene rings, are noted for being electron-rich, planar, and having delocalized electronic systems, making them promising for conjugated energy-based semiconductors. beilstein-journals.org Derivatives of this compound could potentially be used as building blocks for larger, more complex conjugated systems. For instance, the acetic acid group can be functionalized to create esters or amides, which can then be incorporated into polymeric chains or larger molecular architectures. These tailored materials could exhibit desirable photophysical properties, such as high fluorescence quantum yields, which are crucial for OLED applications. beilstein-journals.org

The table below summarizes the potential applications of thiophene-based compounds in electronic devices, highlighting the key properties that make them suitable for each application.

Electronic Device ApplicationKey Properties of Thiophene-Based Semiconductors
Organic Field-Effect Transistors (OFETs)High charge carrier mobility, good solution processability, and environmental stability. nih.gov
Organic Photovoltaics (OPVs)Broad absorption spectra, suitable HOMO/LUMO energy levels for efficient charge separation, and good film-forming properties. springerprofessional.deresearchgate.net
Organic Light-Emitting Diodes (OLEDs)High photoluminescence quantum yield, tunable emission colors, and good thermal stability. nih.govbeilstein-journals.org

Emerging Applications in Agrochemistry and Chemical Synthesis

The versatile chemical nature of this compound and its derivatives also positions them as promising candidates for applications in the agrochemical sector and as intermediates in chemical synthesis.

Halogenated thiophene derivatives are recognized as important building blocks in the synthesis of new families of insecticides. beilstein-journals.org For instance, halogenated 2-thiophenecarboxylic acids serve as key intermediates for a novel class of 1,2,4-triazole (B32235) insecticides. beilstein-journals.org The synthesis of these intermediates often involves the controlled halogenation of thiophene precursors. The presence of the chloro- and acetic acid functionalities in this compound makes it a valuable starting material for creating more complex and potent agrochemicals.

Furthermore, research into the fungicidal activity of thiophene-containing compounds has shown promising results. A series of novel N-(thiophen-2-yl) nicotinamide (B372718) derivatives have been designed and synthesized, demonstrating notable fungicidal properties. mdpi.com This suggests that derivatives of this compound could be explored for the development of new antifungal agents. The biocidal activity of molecules is often enhanced by the presence of halogens, and chloromelamine-based materials have demonstrated potent and durable biocidal functions against a broad spectrum of microorganisms, including bacteria and fungi. nih.gov

The development of new agrochemicals often relies on the availability of versatile intermediates. The synthesis of 2-thiopheneacetic acid itself can be achieved through various routes, starting from thiophene and reacting it with formaldehyde (B43269) and hydrochloric acid to produce 2-chloromethyl thiophene, which is then converted to the final product. google.com This highlights the industrial relevance of chlorinated thiophene intermediates.

The table below outlines the potential agrochemical applications of this compound derivatives and the rationale behind their potential efficacy.

Agrochemical ApplicationRationale for Potential Efficacy
InsecticidesHalogenated thiophenes are established intermediates for potent insecticidal compounds. beilstein-journals.org
FungicidesThiophene-based structures have demonstrated significant fungicidal activity. mdpi.com
General BiocidesThe presence of a chloro-substituent can confer broad-spectrum antimicrobial properties. nih.gov

Thiophene carboxylic acids and their derivatives have been investigated for their roles in catalysis, both as catalysts themselves and as substrates in catalytic reactions. Copper(I) thiophene-2-carboxylate (B1233283), for example, is known to catalyze Ullmann coupling reactions. wikipedia.org This suggests that metal salts of this compound could exhibit interesting catalytic activities.

Moreover, a novel method for the synthesis of 2-thiophenecarboxylic acids utilizes vanadium, iron, or molybdenum-containing catalysts in the reaction of thiophenes with a CCl4–CH3OH system. semanticscholar.orgresearchgate.net This process involves the in-situ generation of reactive species that functionalize the thiophene ring. The study of such catalytic systems provides insights into the reactivity of thiophenes and their derivatives.

Recent advancements have also demonstrated the catalytic oxidation of carbon-halogen bonds to carboxylic acids using water as the oxidant, a transformation catalyzed by a ruthenium pincer complex. acs.org This methodology has been successfully applied to a variety of heteroaromatic compounds, including thiophene derivatives, highlighting the potential for converting halogenated thiophenes into their corresponding carboxylic acids under environmentally benign conditions. acs.org While not a direct catalytic application of this compound, this research underscores the importance of catalytic methods in the synthesis and transformation of this class of compounds.

The potential catalytic applications related to this class of compounds are summarized in the table below.

Catalytic Application / Related ProcessDescription
Homogeneous CatalysisMetal complexes of thiophene carboxylic acids can act as catalysts in organic reactions like Ullmann coupling. wikipedia.org
Catalytic SynthesisVanadium, iron, or molybdenum catalysts are effective for the synthesis of thiophenecarboxylic acid esters from thiophenes. semanticscholar.orgresearchgate.net
Catalytic FunctionalizationRuthenium-catalyzed oxidation provides a green route for the conversion of halogenated thiophenes to carboxylic acids. acs.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for producing 2-(2-chlorothiophen-3-yl)acetic Acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves chlorination of thiophene derivatives followed by functionalization with an acetic acid group. For example, nucleophilic substitution reactions on pre-chlorinated thiophene precursors (e.g., 2-chlorothiophene) can introduce the acetic acid moiety via alkylation or carboxylation. Reaction optimization includes controlling temperature (e.g., 0–5°C for exothermic steps), solvent selection (polar aprotic solvents like DMF), and stoichiometric ratios of reagents. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the product .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Adhere to GHS hazard classifications (e.g., Skin Irritation Category 2, H315; Eye Irritation Category 2A, H319). Use nitrile gloves, chemical-resistant lab coats, and safety goggles. Work in a fume hood to avoid inhalation. Emergency procedures include rinsing exposed skin/eyes with water for 15 minutes and consulting safety data sheets (SDS) for first-aid measures. Store in a cool, dry place away from oxidizers .

Q. How can spectroscopic techniques validate the structural integrity and purity of this compound?

  • Methodological Answer :

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm the thiophene ring substitution pattern (e.g., chemical shifts for chlorinated carbons at ~125–135 ppm) and acetic acid proton environments (~3.5–4.0 ppm for CH2_2).
  • IR : Identify characteristic peaks for carboxylic acid (O-H stretch ~2500–3300 cm1^{-1}, C=O ~1700 cm1^{-1}) and C-Cl bonds (~550–850 cm1^{-1}).
  • Mass Spectrometry : Confirm molecular ion [M+H]+^+ and fragmentation patterns consistent with the molecular formula (C6_6H5_5ClO2_2S) .

Advanced Research Questions

Q. How can SHELXL refinement address crystallographic challenges (e.g., disorder, twinning) in this compound structures?

  • Methodological Answer : For disordered regions, use SHELXL’s PART and SUMP instructions to model alternative conformations. For twinned data (common in non-centrosymmetric crystals), apply the TWIN and BASF commands to refine twin laws and scale factors. Validate refinement with Rint_{int} < 0.05 and goodness-of-fit (GOF) ~1.0. Cross-check results with Mercury’s void analysis and packing similarity tools to ensure geometric plausibility .

Q. Which computational approaches are suitable for studying the electronic properties and biological interactions of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Use B3LYP/6-311+G(d,p) basis sets for accurate energy profiles.
  • Molecular Docking : Simulate ligand-protein interactions (e.g., enzyme inhibition studies) using AutoDock Vina. Parameterize partial charges with RESP or AM1-BCC methods.
  • Molecular Dynamics (MD) : Assess stability of binding poses in aqueous environments (TIP3P water model) over 100-ns trajectories .

Q. How should discrepancies between crystallographic and spectroscopic data be resolved during characterization?

  • Methodological Answer :

  • Cross-Validation : Compare X-ray-derived bond lengths/angles with DFT-optimized geometries. For example, C-Cl bond lengths in crystals (~1.72 Å) should align with computational models (±0.02 Å).
  • Multi-Technique Analysis : Use solid-state NMR or Raman spectroscopy to resolve polymorphic differences not detected in solution-phase NMR.
  • Error Analysis : Check for systematic errors in data collection (e.g., absorption corrections in X-ray diffraction) or sample purity (e.g., HPLC for trace impurities) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.